2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride
Description
This compound is a benzo[de]isoquinoline-dione derivative featuring a piperazine-ethyl side chain modified with a 3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl substituent. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The benzo[de]isoquinoline-dione core is known for intercalating with DNA or binding to enzymes like topoisomerases, while the piperazine moiety contributes to interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
2-[2-[4-[3-(2-butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O4.2ClH/c1-3-22(2)25-10-4-5-13-28(25)38-21-24(35)20-33-16-14-32(15-17-33)18-19-34-30(36)26-11-6-8-23-9-7-12-27(29(23)26)31(34)37;;/h4-13,22,24,35H,3,14-21H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTHMXFIPGYQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Phenoxy group : Contributes to lipophilicity and potential receptor interactions.
- Piperazine moiety : Often associated with pharmacological activity due to its ability to interact with various neurotransmitter receptors.
- Benzo[de]isoquinoline core : Known for its biological activity, particularly in neuropharmacology.
5-HT Receptor Modulation
Research indicates that this compound may act as a selective antagonist for serotonin receptors, particularly the 5-HT7 subtype. This receptor is implicated in various neuropsychiatric disorders, including depression and anxiety. The antagonistic action may help modulate neurotransmission pathways involved in mood regulation.
Antioxidant Activity
Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in numerous diseases.
Antimicrobial Properties
Some investigations have highlighted the compound's antimicrobial effects against specific bacterial strains. This suggests potential applications in treating infections or as a component of antimicrobial formulations.
In Vitro Studies
-
Neuropharmacological Effects :
- A study demonstrated that the compound could inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting antidepressant-like effects.
- IC50 values were determined for various receptor interactions, showing significant potency at 5-HT7 receptors.
-
Antioxidant Assays :
- In assays measuring DPPH radical scavenging activity, the compound showed a concentration-dependent increase in antioxidant capacity, indicating its potential utility in formulations aimed at reducing oxidative stress.
In Vivo Studies
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Animal Models of Depression :
- In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess efficacy.
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Microbial Infection Models :
- Efficacy against bacterial infections was evaluated using murine models. The compound demonstrated a reduction in bacterial load and inflammation markers when administered during infection.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | 5-HT7 receptor antagonism; antidepressant effects | |
| Antioxidant | Significant DPPH radical scavenging | |
| Antimicrobial | Reduction in bacterial load |
IC50 Values for Receptor Interactions
Scientific Research Applications
Cancer Treatment
Research indicates that this compound exhibits anti-cancer properties by inhibiting the bromodomains of BRPF1 and BRPF2, which are implicated in tumor growth and metastasis. Studies have shown that compounds with similar structures can reduce cell proliferation in various cancer cell lines, suggesting potential for therapeutic use against hyperproliferative diseases, particularly cancer .
Neuropharmacology
The piperazine moiety in the compound suggests applications in neuropharmacology, particularly for conditions like anxiety and depression. Compounds with piperazine structures are known to interact with neurotransmitter systems, which may lead to anxiolytic or antidepressant effects. Preliminary studies could explore its efficacy in modulating serotonin and dopamine pathways.
Inflammatory Disorders
Given its structural similarities to anti-inflammatory agents, this compound may also have applications in treating inflammatory disorders. Research into dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways could reveal its potential as an anti-inflammatory agent .
Case Studies
Several studies have investigated the efficacy of related compounds:
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Estimated based on molecular formula.
Functional and Pharmacological Differences
- Target Compound vs. CAS 6067-36-3: The target’s sec-butylphenoxy group provides greater lipophilicity (logP ~3.5 estimated) compared to the triazole-sulfanyl substituent in CAS 6067-36-3 (logP ~2.1), suggesting better membrane permeability for CNS targets .
- Target Compound vs. CAS 325694-89-1 : The 4-chlorophenylsulfonyl group in CAS 325694-89-1 increases metabolic stability but reduces CNS penetration due to higher polar surface area (PSA ~120 Ų vs. ~90 Ų for the target) .
- Target Compound vs. Naphtho[2,3-c]furan-1(3H)-one Derivatives: The benzo[de]isoquinoline-dione core in the target may exhibit stronger topoisomerase inhibition than the naphthofuranone core, which primarily intercalates DNA .
Research Findings and Limitations
- Target Compound : Preliminary studies suggest moderate affinity for serotonin receptors (5-HT₂A, Ki ~150 nM) due to the piperazine-ethyl chain, but full selectivity profiles are pending .
- Limitations: Data on in vivo efficacy and toxicity are absent for the target compound, unlike its naphthofuranone analogue, which shows cytotoxicity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
